Triphenylmethanol Triphenylmethanol
Brand Name: Vulcanchem
CAS No.: 76-84-6
VCID: VC0194598
InChI: InChI=1S/C19H16O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Molecular Formula: C19H16O
Molecular Weight: 260.3 g/mol

Triphenylmethanol

CAS No.: 76-84-6

VCID: VC0194598

Molecular Formula: C19H16O

Molecular Weight: 260.3 g/mol

* For research use only. Not for human or veterinary use.

Triphenylmethanol - 76-84-6

Description

Triphenylmethanol, also known as triphenylcarbinol or TrOH, is an organic compound appearing as a white crystalline solid . It is not soluble in water or petroleum ether, but it is soluble in ethanol, diethyl ether, and benzene . In strongly acidic solutions, triphenylmethanol produces a yellow color due to the formation of a stable trityl carbocation . Many derivatives of triphenylmethanol are used as dyes .

Triphenylmethanol is used as a reagent in research laboratories . It serves as an intermediate in the production of triarylmethane dyes . Additionally, it is utilized in the preparation of triphenylmethane, as an antiproliferative agent, and in the preparation of the two-electron reduction product of pyrylogen . Triphenylmethanol can form a 1:1 molecular complex with triphenylphosphine oxide and acts as a clathrate host for methanol and dimethyl sulfoxide, forming clathrate inclusion complexes .

Chemically, triphenylmethanol features three phenyl rings and an alcohol group bound to a central tetrahedral carbon atom . Similar compounds include triphenylmethane, from which triphenylmethanol was first synthesized , and other triarylmethane derivatives with comparable structural features and applications.

CAS No. 76-84-6
Product Name Triphenylmethanol
Molecular Formula C19H16O
Molecular Weight 260.3 g/mol
IUPAC Name triphenylmethanol
Standard InChI InChI=1S/C19H16O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H
Standard InChIKey LZTRCELOJRDYMQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Reference 1. Buchel, K., et al.: Arzneim.-Forsch., 22, 1260 (1972), Sawyer, P., et al.: Drugs, 9, 424 (1975),
2. Protection of thiols, such as cysteine residues in peptide synthesis, as their S-trityl derivatives can be accomplished in high yield in TFA. Cleavage can be effected with HBr in AcOH: J. Chem. Soc. (C), 2683 (1970), with Hg(II) salts, or by oxidation to the disulfide with I2 in MeOH: Helv. Chim. Acta, 51, 2061 (1968). See also Appendix 6.
3. Konshin, V.; Turmasova, A.; Konshina, D. Lewis Acid Catalyzed Reaction of Triphenylmethanol with Acetylacetone. Lett. Org. Chem. 2015, 12 (7), 511-515.
4. Drożdż, W.; Kołodziejski, M.; Markiewicz, G.; Jenczak, A.; Stefankiewicz, A. R. Generation of a Multicomponent Library of Disulfide Donor-Acceptor Architectures Using Dynamic Combinatorial Chemistry. Int. J. Mol. Sci. 2015, 16 (7), 16300-16312.
5. Gessner, Thomas; Mayer, Udo (2000). "Triarylmethane and Diarylmethane Dyes". Ullmann's Encyclopedia of Industrial Chemistry. Weinheim: Wiley-VCH. doi:10.1002/14356007.a27_179.
PubChem Compound 6457
Last Modified Aug 15 2023

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